molecular formula C8H6F3NO2 B11894926 (E)-2-(trifluoromethoxy)benzaldehyde oxime

(E)-2-(trifluoromethoxy)benzaldehyde oxime

Cat. No.: B11894926
M. Wt: 205.13 g/mol
InChI Key: ZMULZVILNURIQY-XGICHPGQSA-N
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Description

(E)-2-(trifluoromethoxy)benzaldehyde oxime is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

(NZ)-N-[[2-(trifluoromethoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-4-2-1-3-6(7)5-12-13/h1-5,13H/b12-5-

InChI Key

ZMULZVILNURIQY-XGICHPGQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\O)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC(F)(F)F

Origin of Product

United States

Structural Significance and Stereoisomerism

The architecture of (E)-2-(trifluoromethoxy)benzaldehyde oxime is defined by two principal features: the oxime functional group and its specific E-stereoisomerism.

Oximes, characterized by the R¹R²C=NOH formula, are versatile intermediates in organic synthesis. tandfonline.comnsf.gov They are commonly synthesized through the condensation of an aldehyde or ketone with hydroxylamine (B1172632). tandfonline.comwikipedia.org The C=N double bond restricts rotation, leading to the possibility of geometrical isomerism, denoted as E (entgegen, opposite) and Z (zusammen, together). adichemistry.com

In the case of aldoximes (where one substituent on the carbon is a hydrogen atom), the E and Z notation is used to describe the spatial relationship between the hydroxyl group and the group of higher priority on the carbon atom. adichemistry.com For this compound, the (E)-configuration indicates that the hydroxyl group and the 2-(trifluoromethoxy)phenyl group are on opposite sides of the C=N double bond. This stereochemistry is crucial as it can significantly influence the molecule's reactivity and physical properties. For instance, the thermal stability and the pathways for reactions like the Beckmann rearrangement can differ between E and Z isomers. maynoothuniversity.ieresearchgate.net Studies have shown that for many oximes, the Z-isomer is the more stable form, and the E-isomer may convert to the Z-isomer upon heating. nih.gov

The configuration of oximes can be determined using spectroscopic methods, such as NMR, where the chemical shift of the hydroxyimino carbon atom often differs between isomers, with the E-isomer's signal typically appearing downfield from the Z-isomer's. maynoothuniversity.ie

The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing substituent that significantly impacts the electronic properties of the aromatic ring to which it is attached. mdpi.comresearchgate.net This substituent is more lipophilic and electron-withdrawing than a methoxy (B1213986) group. beilstein-journals.orgnih.gov The strong inductive effect of the three fluorine atoms makes the -OCF₃ group a "super-halogen" or "pseudo-halogen". beilstein-journals.orgnih.gov

When positioned on an aromatic ring, the trifluoromethoxy group can enhance the binding affinity of molecules to biological targets and increase metabolic stability. mdpi.comresearchgate.net Its steric bulk, which is greater than that of a methyl group, can also play a role in molecular recognition processes. mdpi.com The electron-withdrawing nature of the -OCF₃ group at the ortho position in this compound is expected to influence the acidity of the oxime proton and the reactivity of both the aromatic ring and the C=N bond.

Table 1: Comparison of Physicochemical Properties of Related Substituents

Substituent van der Waals Radius (Å) Electronic Effect Lipophilicity (π)
-H 1.20 Neutral 0.00
-CH₃ 2.00 Electron-donating 0.56
-OCH₃ - Electron-donating -0.02
-CF₃ 2.44 Strong electron-withdrawing 0.88
-OCF₃ - Strong electron-withdrawing 1.04
-Cl 1.80 Electron-withdrawing 0.71

Data is illustrative and compiled from various sources for comparative purposes.

Advanced Chemical Synthesis and Reactivity

Classical Condensation Pathways

The traditional and most common method for synthesizing oximes is the condensation reaction between a carbonyl compound and hydroxylamine or its hydrochloride salt. orgsyn.orgnih.govorganic-chemistry.orgijprajournal.comresearchgate.net This foundational reaction remains a cornerstone of oxime synthesis, including for fluorinated analogues like this compound.

Reaction of 2-(trifluoromethoxy)benzaldehyde with Hydroxylamine and its Hydrochloride Salts

The synthesis of this compound is achieved through the reaction of 2-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride. chemicalbook.comgoogle.com This reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime. doubtnut.com The use of hydroxylamine hydrochloride is prevalent due to its stability compared to free hydroxylamine. orgsyn.orgmdpi.com The reaction necessitates the use of a base to neutralize the hydrochloric acid and liberate the free hydroxylamine for the reaction to proceed. researchgate.netwikipedia.org

A typical procedure involves dissolving the aldehyde and hydroxylamine hydrochloride in a suitable solvent, followed by the addition of a base. chemicalbook.comchemicalbook.com For instance, the synthesis of 3-(trifluoromethoxy)benzaldehyde oxime, a related compound, was achieved by reacting 3-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in dichloromethane, using triethylamine as the base at 0°C to room temperature, yielding the product in 45 minutes. chemicalbook.com Similarly, 3-(trifluoromethyl)benzaldehyde (B1294959) oxime was synthesized from 3-(trifluoromethyl)benzaldehyde and hydroxylamine hydrochloride in ethanol (B145695) with sodium acetate (B1210297) as the base, with the reaction being carried out at 45°C for one hour, resulting in a 93.3% yield. chemicalbook.com

The reaction generally produces a mixture of (E) and (Z) isomers, with the ratio often being dependent on the reaction conditions and the structure of the starting materials. wikipedia.orgthieme-connect.com

Optimization of Base Catalysis and Solvent Systems for Reaction Efficiency

The efficiency and stereoselectivity of oxime formation are significantly influenced by the choice of base and solvent system. nih.govthieme-connect.com Various bases have been employed to facilitate the reaction, including organic bases like pyridine (B92270) and triethylamine, and inorganic bases such as sodium acetate, sodium hydroxide (B78521), and potassium carbonate. researchgate.netchemicalbook.comchemicalbook.comthieme-connect.comprepchem.com

The selection of the solvent is also crucial. Protic solvents like ethanol and methanol (B129727) are commonly used as they can effectively solvate the reactants and facilitate the proton transfer steps involved in the reaction mechanism. orgsyn.orgchemicalbook.comprepchem.com Aprotic solvents such as dichloromethane and acetonitrile (B52724) have also been successfully utilized. chemicalbook.comorientjchem.org The optimization of these parameters is key to achieving high yields and selectivity. For example, in the synthesis of various oximes, using oxalic acid as a catalyst in acetonitrile under reflux conditions resulted in excellent yields (90-95%) within 55-90 minutes. orientjchem.org

Aldehyde/KetoneBaseSolventTemperature (°C)TimeYield (%)Reference
3-(trifluoromethoxy)benzaldehydeTriethylamineDichloromethane0 - 2045 min88.05 chemicalbook.com
3-(trifluoromethyl)benzaldehydeSodium AcetateEthanol451 h93.3 chemicalbook.com
3-(difluoromethoxy)benzaldehydeSodium HydroxideEthanol/WaterReflux10 min- prepchem.com
BenzaldehydeOxalic AcidAcetonitrileReflux60 min95 orientjchem.org

Expedited and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and chemoenzymatic or transition-metal-free conditions for oxime formation.

Microwave-Assisted Synthesis Protocols for Aldoximes

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.comnih.govyoutube.com The use of microwave irradiation for the synthesis of aldoximes has been shown to be highly effective. nih.govbeilstein-archives.org The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes. nih.gov For instance, microwave-assisted alkylations have been shown to drastically reduce reaction times from days to less than 45 minutes, with higher yields and selectivity. nih.gov This technique has been applied to the synthesis of various heterocyclic compounds and in nucleophilic aromatic substitution reactions, demonstrating its broad applicability. youtube.com

Exploration of Chemoenzymatic or Transition Metal-Free Conditions for Oxime Formation

The development of chemoenzymatic and transition-metal-free methods for oxime synthesis aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive metal catalysts. nih.govnih.gov While metal-mediated methods for oxime preparation exist, metal-free approaches are gaining prominence. acs.org

Transition-metal-free O-arylation of oximes has been developed, providing access to O-arylhydroxylamines and substituted benzo[b]furans. nih.gov Furthermore, a transition-metal-free protocol for the N-O bond cleavage of oximes has been established, enabling the synthesis of fluorinated pyridines. acs.orgnih.gov This method utilizes an NH4I-based reductive system and offers high regio- and chemoselectivity. acs.orgnih.gov The development of such metal-free catalytic systems is a significant advancement in the sustainable synthesis of nitrogen-containing compounds. mdpi.com

ApproachKey FeaturesAdvantagesReference
Microwave-Assisted SynthesisRapid, uniform heatingShorter reaction times, higher yields, increased selectivity youtube.comnih.gov
Transition-Metal-Free O-arylationAvoids metal catalystsAccess to diverse O-aryl oxime derivatives nih.gov
Transition-Metal-Free N-O CleavageNH4I-based reductive systemSynthesis of fluorinated pyridines, high selectivity acs.orgnih.gov

Stereoselective Control and Isolation of the (E)-Isomer

The synthesis of oximes often results in a mixture of (E) and (Z) geometric isomers. thieme-connect.com As these isomers can exhibit different physical and biological properties, the stereoselective synthesis or efficient separation of the desired isomer is crucial. thieme-connect.com The thermodynamically more stable (E)-isomer is often the major product in many reactions. organic-chemistry.org

Several methods have been developed to achieve high stereoselectivity towards the (E)-isomer. One approach involves the use of specific catalysts. For example, the use of CuSO4 as a catalyst in the reaction of aldehydes with hydroxylamine hydrochloride has been shown to stereoselectively produce the (E)-isomer of aldoximes in high yields under mild, solid-state conditions. thieme-connect.com

Another strategy for obtaining the pure (E)-isomer involves the isomerization of a mixture of (E) and (Z) isomers. This can be achieved by treating a solution of the isomeric mixture with an anhydrous protic or Lewis acid. This process selectively precipitates the (E)-isomer as an immonium salt, which can then be neutralized to yield the pure (E)-oxime. google.com This method has been successfully applied to various aryl alkyl ketoximes, achieving greater than 98% purity of the (E)-isomer. google.com The separation of isomers can also be accomplished through classical techniques like column chromatography or recrystallization. thieme-connect.com

MethodDescriptionOutcomeReference
Catalysis with CuSO4Reaction of aldehydes with hydroxylamine hydrochloride in the presence of CuSO4.Highly stereoselective synthesis of (E)-aldoximes. thieme-connect.com
Acid-induced Isomerization and PrecipitationTreatment of an E/Z isomer mixture with an anhydrous acid.Precipitation of the (E)-isomer as an immonium salt, leading to >98% purity upon neutralization. google.com
Column Chromatography/RecrystallizationPhysical separation of isomers based on their different properties.Isolation of pure (E) and (Z) isomers. thieme-connect.com

Advanced Chemical Transformations and Reactivity of E 2 Trifluoromethoxy Benzaldehyde Oxime

Rearrangement Reactions

The oxime functionality is a versatile precursor for rearrangement reactions, most notably the Beckmann rearrangement.

Detailed Mechanistic Investigations of the Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a nitrile. masterorganicchemistry.combyjus.com In the case of (E)-2-(trifluoromethoxy)benzaldehyde oxime, an aldoxime, the expected product of the Beckmann rearrangement is a nitrile. byjus.com The reaction is typically catalyzed by acid, which protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). byjus.comorganic-chemistry.org

The accepted mechanism proceeds through the following key steps:

Protonation of the Oxime: The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, such as sulfuric acid or hydrochloric acid. byjus.comwikipedia.org This step is crucial as it creates a better leaving group, H₂O.

Rearrangement and Nitrilium Ion Formation: The group anti-periplanar to the leaving group on the nitrogen atom migrates. In the (E)-isomer of an aldoxime, this is the hydrogen atom. The migration of the hydride, concomitant with the departure of the water molecule, leads to the formation of a linear nitrilium ion. masterorganicchemistry.com This concerted step avoids the formation of a high-energy nitrene intermediate. organic-chemistry.org

Deprotonation: The resulting nitrilium ion is then deprotonated, often by the conjugate base of the acid catalyst or a solvent molecule, to yield the final nitrile product, 2-(trifluoromethoxy)benzonitrile. masterorganicchemistry.com

Various reagents can be employed to facilitate this rearrangement, including tosyl chloride, thionyl chloride, and phosphorus pentachloride, which work by converting the hydroxyl group into a better leaving group. wikipedia.org

Regioselectivity and Migratory Aptitudes in Substituted Benzaldehyde (B42025) Oximes

The Beckmann rearrangement is known for its stereospecificity. The group that migrates is the one situated anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org For aldoximes, which exist as (E) and (Z) isomers, this stereochemical requirement dictates which group migrates. In the case of this compound, the hydrogen atom is anti to the hydroxyl group, and therefore, its migration leads to the formation of a nitrile.

Functional Group Interconversions

The oxime moiety of this compound can be readily converted into other important functional groups, namely nitriles and carbonyls.

Dehydration to Nitrile Analogues with Mechanistic Insights

The dehydration of aldoximes is a direct and atom-economical method for the synthesis of nitriles. nih.gov For this compound, this transformation yields 2-(trifluoromethoxy)benzonitrile. This reaction can be achieved under various conditions, often by heating or using a dehydrating agent.

One common method involves heating the aldoxime in a high-boiling solvent such as N,N-dimethylformamide (DMF). researchgate.net The mechanism in this case is proposed to involve the formation of an intermediate, (benzylideneaminooxy)formaldehyde, which then eliminates formic acid to give the nitrile. researchgate.net Other effective reagents for the dehydration of aldoximes include iron salts, which can catalyze the reaction without the need for nitrile-containing solvents. nih.gov

Reagent/ConditionProductNotes
Heat in DMF2-(trifluoromethoxy)benzonitrileDMF acts as both solvent and catalyst. researchgate.net
Iron Salt (e.g., FeCl₃)2-(trifluoromethoxy)benzonitrileAn environmentally benign method. nih.gov
Acetic Anhydride2-(trifluoromethoxy)benzonitrileA classic reagent for oxime dehydration.

Hydrolytic Cleavage to Regenerate Carbonyl Precursors

Oximes can be hydrolyzed back to their parent carbonyl compounds. wikipedia.org This reaction is essentially the reverse of oxime formation and is typically carried out under acidic conditions with heating. The hydrolysis of this compound regenerates 2-(trifluoromethoxy)benzaldehyde (B1351065). sigmaaldrich.com

The process involves the protonation of the oxime nitrogen, followed by the nucleophilic attack of water on the imine carbon. Subsequent proton transfers and elimination of hydroxylamine (B1172632) lead to the formation of the aldehyde. This reaction is useful in synthetic sequences where the oxime is used as a protecting group for the aldehyde functionality.

Derivatization at the Oxime Moiety

The hydroxyl group of the oxime offers a site for further chemical modification, allowing for the synthesis of a variety of derivatives. These reactions typically involve the reaction of the oxime with electrophiles.

One common derivatization is the formation of oxime ethers through reaction with alkylating agents. For instance, treatment with benzyl (B1604629) halides in the presence of a base would yield the corresponding O-benzyl oxime ether. mdpi.com Another possibility is the formation of oxime esters through acylation with acyl chlorides or anhydrides.

A specific example of derivatization involves the reaction with pentafluorobenzyl bromide to form pentafluorobenzyl (PFB) oxime derivatives, which are useful for gas chromatography-mass spectrometry (GC-MS) analysis due to their excellent ionization properties. nih.gov This derivatization strategy highlights the utility of modifying the oxime moiety for analytical purposes.

ReagentProduct Type
Alkyl Halide (e.g., Benzyl Bromide)O-Alkyl Oxime Ether
Acyl Chloride (e.g., Acetyl Chloride)O-Acyl Oxime Ester
Pentafluorobenzyl BromideO-Pentafluorobenzyl Oxime Ether
IsocyanateO-Carbamoyl Oxime

Synthesis of O-Alkyl and O-Acyl Oxime Ethers

The synthesis of O-alkyl and O-acyl oxime ethers from this compound can be achieved through various methods. One common approach involves the reaction of the oxime with alkyl or acyl halides in the presence of a base. researchgate.netgoogle.com For instance, the reaction of a benzaldehyde oxime with an alkyl halide and potassium hydroxide (B78521) in aqueous dimethyl sulfoxide (B87167) (DMSO) can produce the corresponding O-alkyl oxime ether in high yields. researchgate.net The choice of solvent and base is crucial for the efficient synthesis of these ethers. For example, using pulverized potassium hydroxide in DMSO at room temperature has been shown to be effective for the O-alkylation of oximes with various chlorides. researchgate.net

Another method for synthesizing O-alkyl oxime ethers is through a one-pot, four-component reaction involving a benzaldehyde, a hydroxylamine salt, potassium hydroxide, and an alkyl halide. researchgate.net This approach offers a convenient and efficient route to these compounds. The alkylation of the sodium salt of a benzaldoxime (B1666162) with alkyl halides in an alcoholic solution has also been reported to yield O-alkyl ethers. google.com

The synthesis of O-acyl oxime ethers can be accomplished by reacting the oxime with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct.

N-Functionalization Reactions, including Halogenation (e.g., with N-chlorosuccinimide)

The nitrogen atom of the oxime group in this compound can undergo various functionalization reactions. A notable example is N-halogenation. For instance, the reaction of benzaldehyde oxime with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) leads to the formation of the corresponding benzohydroximoyl chloride. wikipedia.org In this reaction, the hydrogen on the carbon atom attached to the nitrogen is substituted by a chlorine atom. wikipedia.org This transformation provides a valuable intermediate for further synthetic manipulations.

Radical-Mediated Transformations

The oxime functionality is a precursor to iminoxyl radicals, which are versatile intermediates in organic synthesis. beilstein-journals.orgresearchgate.netbeilstein-journals.org These radicals can be generated through various oxidative methods and participate in a range of transformations.

Generation and Reactivity of Iminoxyl Radicals

Iminoxyl radicals can be generated from oximes through one-electron oxidation. beilstein-journals.orgacs.org This can be achieved using chemical oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036) or through photosensitized oxidation. beilstein-journals.orgacs.org Once formed, the oxime radical cation can deprotonate to yield the iminoxyl radical. acs.org

The reactivity of iminoxyl radicals is characterized by their ability to undergo both intermolecular and intramolecular reactions. beilstein-journals.orgresearchgate.net They can participate in hydrogen atom abstraction and addition to double bonds. beilstein-journals.org The delocalization of the unpaired electron between the nitrogen and oxygen atoms allows for the formation of both C-N and C-O bonds. beilstein-journals.org

Oxidative Cyclization Reactions, including Trifluoromethyl Group Introduction

Iminoxyl radicals are key intermediates in oxidative cyclization reactions. beilstein-journals.orgresearchgate.net These reactions often lead to the formation of five-membered heterocyclic rings like isoxazolines. beilstein-journals.org For example, the oxidation of oximes with a Selectfluor/Bu4NI system can lead to the formation of isoxazolines via a proposed radical mechanism involving the homolytic cleavage of an O-I bond to form an iminoxyl radical. beilstein-journals.org

A notable application of these cyclization reactions is the synthesis of phenanthridines from 2'-arylbenzaldehyde oxime ethers. nih.govnih.gov This transformation is initiated by a photoinduced electron transfer (PET) process, leading to an oxidative cyclization cascade. nih.govnih.gov The reaction is regioselective and provides a useful method for preparing substituted phenanthridines. nih.gov

Furthermore, oxidative cyclization reactions can be a pathway for introducing trifluoromethyl groups into molecules. For instance, the intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates, which contain a trifluoromethyl group, leads to the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles. nih.gov

Photoinduced Electron-Transfer Reactions

Photoinduced electron transfer (PET) is a powerful tool for initiating reactions involving oximes and their derivatives. nih.govnih.gov In the context of this compound, PET can be used to generate the corresponding radical cation, which can then undergo further reactions. acs.org For example, the photosensitized reactions of benzaldehyde oximes with triplet chloranil (B122849) can proceed via an electron transfer mechanism, leading to the formation of iminoxyl radicals. acs.org

PET reactions of 2'-arylbenzaldehyde oxime ethers in the presence of a photosensitizer like 9,10-dicyanoanthracene (B74266) (DCA) can lead to oxidative cyclization and the formation of phenanthridines. nih.govnih.gov The mechanism involves an initial electron transfer from the oxime ether to the excited state of the photosensitizer. nih.gov

Carbon-Carbon Bond Formation

While the primary reactivity of oximes often involves the N-O bond, they can also participate in carbon-carbon bond-forming reactions. For instance, the radical addition of tert-butyl α-trifluoromethylacrylate with cyclic ethers can lead to the formation of a C-C bond. nih.gov

In the context of cyclization reactions, the formation of a new carbon-carbon bond is a key step. For example, in the synthesis of deoxypodophyllotoxin, a proposed mechanism involves a Friedel-Crafts-like ring closure, which constitutes a C-C bond formation step. nih.gov Similarly, the Conia-ene reaction, which can involve the intramolecular addition of an enol to an alkyne, results in the formation of a carbocyclic ring through C-C bond formation. researchgate.net

C-C Bond Acylation via N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful strategy in organic synthesis, particularly for achieving "umpolung" or reverse polarity reactivity of aldehydes. acs.orgpreprints.org In the context of this compound, the aldehyde precursor, 2-(trifluoromethoxy)benzaldehyde, can participate in NHC-catalyzed C-C bond acylation reactions. A notable example is the cross-coupling reaction between aldehydes and cycloketone oxime ethers. acs.org

This transformation proceeds through a radical-mediated pathway, avoiding the use of toxic transition metals. acs.org The catalytic cycle is initiated by the addition of the NHC to the aldehyde, such as 2-(trifluoromethoxy)benzaldehyde. This forms a nucleophilic Breslow intermediate. acs.orgrsc.org This intermediate then engages in a single-electron-transfer (SET) process with an oxime ether, generating an iminyl radical and a ketyl radical. acs.org The iminyl radical undergoes rapid ring-opening via β-scission of a C-C bond, producing an alkyl radical. This transient alkyl radical then couples with the persistent ketyl radical. Subsequent fragmentation of the resulting intermediate yields the acylated product and regenerates the NHC catalyst. acs.org

The efficiency of this reaction is influenced by the electronic properties of the substituents on the benzaldehyde. Research has demonstrated that a range of aromatic aldehydes, bearing both electron-donating and electron-withdrawing groups, are well-tolerated. acs.org Given this, 2-(trifluoromethoxy)benzaldehyde is expected to be a viable substrate for this transformation, with the electron-withdrawing trifluoromethoxy group potentially influencing the reaction kinetics.

Table 1: Scope of NHC-Catalyzed Ring-Opening Acylation with Various Aldehydes

This interactive table, based on data from related research acs.org, illustrates the yields of ketonitrile products from the reaction between a cyclobutanone (B123998) oxime ether and various substituted benzaldehydes. This demonstrates the broad applicability of the method.

Aldehyde SubstrateProduct Yield (%)
Benzaldehyde81
4-Methylbenzaldehyde85
4-Methoxybenzaldehyde83
4-Acetylbenzaldehyde62
4-Cyanobenzaldehyde53
2-Naphthaldehyde80
Nicotinaldehyde88

Electrophilic Amination Reactions through Oxime Derivatives

This compound itself is not an electrophilic aminating agent. However, it serves as a precursor to derivatives that are highly effective in such reactions. The core principle involves the conversion of the oxime's hydroxyl group into a better leaving group, thereby activating the N-O bond for nucleophilic attack. This creates a potent electrophilic source of nitrogen. acs.orgrsc.org

The activation is typically achieved by converting the parent oxime into an O-acyl, O-sulfonyl, or O-phosphoryl oxime derivative. rsc.org These derivatives, particularly O-acyl oximes, are versatile building blocks in synthetic chemistry. acs.orgrsc.org In these activated forms, the oxime derivative can react with a wide array of carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organocuprates) or enolates, to form a new carbon-nitrogen bond. rsc.orgyoutube.com

The reaction mechanism is classified as an electrophilic amination, where the nitrogen atom of the activated oxime is the electrophile. acs.org The nucleophile attacks the nitrogen atom, leading to the cleavage of the weakened N-O bond and the displacement of the carboxylate, sulfonate, or phosphate (B84403) leaving group. This process effectively transfers the N-CR¹R² moiety to the nucleophile. Such reactions are valuable for synthesizing sterically hindered amines and various nitrogen-containing heterocycles. rsc.org The trifluoromethoxy group on the aromatic ring of this compound would remain as a spectator, influencing the electronic properties and reactivity of the aminating agent.

Table 2: Conceptual Framework for Electrophilic Amination Using Oxime Derivatives

This table outlines the components involved in electrophilic amination reactions using activated oxime derivatives.

Oxime PrecursorActivating Group (X)Activated IntermediateNucleophile (Nu⁻)Resulting C-N Bond
R¹R²C=NOHAcetyl (-COCH₃)R¹R²C=N-O-COCH₃Organomagnesium (R³MgBr)Nu-N=CR¹R²
R¹R²C=NOHTosyl (-SO₂Ar)R¹R²C=N-O-SO₂ArOrganocuprate (R³₂CuLi)Nu-N=CR¹R²
R¹R²C=NOHBenzoyl (-COPh)R¹R²C=N-O-COPhEnolateNu-N=CR¹R²
R¹R²C=NOHPhosphate (-PO(OR)₂)R¹R²C=N-O-PO(OR)₂Organoborane (R³B(OR)₂)Nu-N=CR¹R²

High Resolution Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific data for (E)-2-(trifluoromethoxy)benzaldehyde oxime is not available, a theoretical analysis based on known chemical shift values of analogous compounds can provide an estimated spectral profile.

¹H NMR Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the oxime proton, and the aldehydic proton of the oxime group. The aromatic region would likely display a complex multiplet pattern due to the four protons on the benzene (B151609) ring, with their chemical shifts influenced by the electron-withdrawing trifluoromethoxy group. The oxime proton (N-OH) would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The proton of the C=N-OH group would also resonate as a singlet.

¹³C NMR Analysis for Carbon Skeletal Information

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Key signals would include those for the carbon of the C=N bond, the carbon bearing the trifluoromethoxy group, the aromatic carbons, and the carbon of the trifluoromethyl group. The chemical shift of the trifluoromethyl carbon would be split into a quartet due to coupling with the three fluorine atoms.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H7.20 - 7.80Multiplet-
CH=N~8.20Singlet-
N-OHVariable (broad)Singlet-

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=N~148
C-OCF₃~147 (quartet, JC-F ~ 2-5 Hz)
Aromatic-C120 - 135
CF₃~120 (quartet, JC-F ~ 270 Hz)

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis and Identification of Key Functional Groups

The IR and Raman spectra are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. For this compound, key vibrational bands would be expected for the O-H, C=N, N-O, and C-O-C stretches, as well as the characteristic vibrations of the trifluoromethyl group and the benzene ring. The O-H stretching vibration of the oxime group would appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C=N stretching vibration would be observed around 1620-1680 cm⁻¹. The strong C-F stretching vibrations of the trifluoromethoxy group would be prominent in the IR spectrum, usually in the 1000-1300 cm⁻¹ region.

Correlation of Spectral Data with Structural Features

The presence and position of these characteristic bands would confirm the presence of the respective functional groups. For example, the observation of a broad O-H stretch and a C=N stretch would be indicative of the oxime functionality. The strong absorptions corresponding to the C-F bonds would confirm the presence of the trifluoromethoxy group. The pattern of substitution on the benzene ring could also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region of the IR spectrum.

Interactive Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-HStretching3200-3600 (broad)Medium
C-H (aromatic)Stretching3000-3100Medium to Weak
C=NStretching1620-1680Medium
C=C (aromatic)Stretching1450-1600Medium to Strong
C-F (in OCF₃)Stretching1000-1300Strong
N-OStretching930-960Medium

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental formula of a compound, as well as for deducing its structure from fragmentation patterns.

Although experimental high-resolution mass spectrometry (HRMS) data for this compound is not readily found, its molecular mass and elemental composition can be theoretically calculated. The starting material for the synthesis of this oxime is 2-(trifluoromethoxy)benzaldehyde (B1351065). sigmaaldrich.com The reaction of an aldehyde with hydroxylamine (B1172632) to form an oxime involves the replacement of the carbonyl oxygen with a =N-OH group, resulting in a net addition of NH.

The chemical formula for 2-(trifluoromethoxy)benzaldehyde is C₈H₅F₃O₂. sigmaaldrich.com Therefore, the resulting oxime, this compound, would have the chemical formula C₈H₆F₃NO₂.

Table 1: Theoretical Mass and Elemental Composition of this compound

AttributeValue
Chemical Formula C₈H₆F₃NO₂
Monoisotopic Mass 205.0351 g/mol
Average Mass 205.13 g/mol
Elemental Composition
Carbon (C)46.84%
Hydrogen (H)2.95%
Fluorine (F)27.78%
Nitrogen (N)6.83%
Oxygen (O)15.60%

This data is theoretical and awaits experimental verification by HRMS.

The fragmentation of oximes in mass spectrometry can proceed through various pathways, including rearrangements like the McLafferty rearrangement, especially in electron ionization (EI-MS). nih.gov For aromatic oximes, fragmentation often involves cleavage of the N-O bond and various fissions of the aromatic ring and its substituents. mdpi.com

For this compound, the expected fragmentation under EI-MS would likely involve:

Loss of a hydroxyl radical (•OH): A common fragmentation for oximes, leading to an ion at m/z 188.

Loss of the trifluoromethoxy group (•OCF₃): This would result in a significant fragment ion.

Cleavage of the C=N bond: This could lead to fragments corresponding to the benzaldehyde (B42025) moiety and the oxime group.

Rearrangement reactions: Complex rearrangements, potentially involving the trifluoromethoxy group and the oxime function, could also occur. nih.gov

A detailed analysis of the fragmentation pattern would be crucial for confirming the structure and the connectivity of the atoms within the molecule.

X-ray Diffraction Analysis

X-ray diffraction provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

No published single-crystal X-ray structure for this compound is currently available. However, the structures of related compounds, such as (E)-2-bromo-benzaldehyde oxime, have been determined. nih.gov In (E)-2-bromo-benzaldehyde oxime, the non-hydrogen atoms are nearly coplanar. nih.gov It is expected that this compound would also adopt a largely planar conformation due to the sp² hybridization of the carbon and nitrogen atoms of the oxime group and the aromatic ring. The '(E)' configuration specifies that the hydroxyl group of the oxime and the benzene ring are on opposite sides of the C=N double bond.

The crystal packing of this compound would be governed by a variety of intermolecular interactions. Based on studies of other substituted benzaldehydes and oximes, the following interactions are anticipated nih.govnih.gov:

Hydrogen Bonding: The primary and most significant interaction would be the hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of the oxime group of a neighboring molecule (O-H···N). This interaction is commonly observed in the crystal structures of oximes and often leads to the formation of centrosymmetric dimers. nih.gov

Halogen Bonding-like Interactions: While not a traditional halogen bond, the fluorine atoms of the trifluoromethoxy group could participate in weak C-F···H or C-F···π interactions.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. nih.gov

C-H···O and C-H···π Interactions: Weak hydrogen bonds involving the aromatic C-H groups and the oxygen or fluorine atoms, or the π-system of the benzene ring, are also likely to be present. nih.gov

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants and the precise molecular structure of a molecule in the gas phase. There are no available microwave spectroscopy studies for this compound.

A microwave spectroscopic study would provide highly accurate rotational constants, which are inversely related to the moments of inertia of the molecule. From these constants, a detailed gas-phase structure, including bond lengths and angles, could be derived. Furthermore, such a study could potentially identify and characterize different conformers of the molecule, if any exist at low temperatures. Studies on other oximes, like cyclopentanone (B42830) oxime, have demonstrated the power of this technique in obtaining detailed structural information. researchgate.net

Determination of Rotational and Centrifugal Distortion Constants

Comprehensive searches of scientific literature and spectroscopic databases did not yield specific experimental data on the rotational and centrifugal distortion constants for this compound. The high-resolution microwave spectrum of this particular compound, which is necessary for the precise determination of these constants, does not appear to have been studied or reported in publicly accessible research.

While studies on the parent compound, (E)-benzaldehyde oxime, have been conducted, providing detailed rotational and centrifugal distortion constants, the strict focus of this article on the 2-(trifluoromethoxy) derivative prevents the inclusion of such data for comparative purposes. The substitution of a hydrogen atom with a trifluoromethoxy group at the ortho position is expected to significantly alter the mass distribution and the principal moments of inertia of the molecule, rendering the constants of the parent compound inapplicable.

Therefore, no data table for the rotational and centrifugal distortion constants of this compound can be provided at this time.

Elucidation of Precise Molecular Conformation in the Gas Phase

Similarly, information regarding the precise molecular conformation of this compound in the gas phase is not available in the reviewed literature. The elucidation of the gas-phase structure, typically achieved through the analysis of rotational spectra from microwave spectroscopy or through techniques like gas-phase electron diffraction, has not been reported for this compound.

Consequently, a data table of structural parameters for the gas-phase conformation of this compound cannot be generated.

Computational and Theoretical Investigations of E 2 Trifluoromethoxy Benzaldehyde Oxime

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory has become a principal method for investigating the electronic structure and properties of molecules. Through DFT calculations, researchers can model various aspects of (E)-2-(trifluoromethoxy)benzaldehyde oxime with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis (HOMO/LUMO Energy Gaps)

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of This compound . This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Following optimization, the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For oxime derivatives, this gap can indicate the potential for charge transfer within the molecule.

The presence of the electron-withdrawing trifluoromethoxy group (-OCF3) is expected to significantly influence the electronic properties by lowering the energy of the molecular orbitals.

Table 1: Calculated Frontier Orbital Energies and Energy Gap for this compound

ParameterEnergy (eV)
EHOMO[Insert specific calculated value from a scientific study]
ELUMO[Insert specific calculated value from a scientific study]
Energy Gap (ΔE)[Insert specific calculated value from a scientific study]

Note: The specific energy values require a dedicated computational study to be performed on this molecule.

Prediction of Vibrational Frequencies and Spectroscopic Correlation with Experimental Data

DFT calculations are a reliable method for predicting the vibrational spectra (infrared and Raman) of molecules. Each calculated vibrational frequency corresponds to a specific type of molecular motion, such as stretching, bending, or torsion. By comparing the theoretical spectrum with experimental data, a

Molecular Dynamics (MD) Simulations

Studies of Conformational Dynamics and Flexibility

The conformational landscape of this compound is primarily defined by the rotational possibilities around its single bonds and the fixed geometry of the C=N double bond. The (E)-configuration specifies that the hydroxyl group of the oxime and the benzene (B151609) ring are on opposite sides of the C=N double bond.

Computational methods, particularly Density Functional Theory (DFT), are employed to explore the molecule's flexibility. Key areas of conformational interest include:

Rotation around the Ar-CH bond: The bond connecting the phenyl ring to the oxime moiety.

Rotation around the Ar-O bond: The bond linking the trifluoromethoxy group to the phenyl ring.

Studies on similar benzaldehydes show that the planarity of the molecule is a critical factor. The rotation of the oxime group relative to the plane of the benzene ring can be mapped by calculating the potential energy surface. For this compound, steric and electronic interactions between the ortho-substituted trifluoromethoxy group and the oxime group would dictate the most stable conformations. The trifluoromethoxy group, while electronically withdrawing, is also sterically demanding, likely forcing the oxime group to adopt a non-planar orientation to minimize repulsion.

A hypothetical conformational analysis would involve rotating the C-C and C-O bonds in increments and calculating the relative energy at each step to identify energy minima and rotational barriers.

Table 1: Illustrative Conformational Energy Profile for this compound This table presents hypothetical data to illustrate the results of a typical conformational analysis.

ConformerDihedral Angle (O-C-C-N)Relative Energy (kcal/mol)Description
1+5.2Eclipsed conformation, high steric strain
245°0.0Skewed, most stable conformation
390°+1.8Perpendicular, transition state for rotation
4180°+3.5Anti-planar, moderate steric interaction

Reaction Mechanism Modeling

Computational chemistry provides powerful tools for modeling the mechanisms of chemical reactions involving oximes. Key transformations for oximes include hydrolysis back to the aldehyde, the Beckmann rearrangement to form amides, and isomerization between E and Z forms. wikipedia.orgorganic-chemistry.org For this compound, modeling these reactions would offer insight into its chemical stability and potential synthetic utility.

For example, the acid-catalyzed hydrolysis or rearrangement is a common reaction pathway studied computationally. rsc.org Quantum mechanical calculations can trace the entire reaction coordinate from reactants to products, identifying all intermediates and transition states along the way. nih.govjyu.fi The presence of the electron-withdrawing trifluoromethoxy group at the ortho position would significantly influence the electron density of the aromatic ring and the oxime moiety, thereby affecting reaction barriers and rates.

Computational Elucidation of Transition States and Energy Profiles for Key Transformations

A primary goal of reaction mechanism modeling is to identify the transition state (TS) for each elementary step. The TS is the highest energy point along the reaction coordinate and its structure and energy determine the reaction's feasibility and rate. Using methods like DFT, researchers can perform a transition state search to locate these critical structures. acs.org

Consider the photo-induced E/Z isomerization, a fundamental reaction for oximes. organic-chemistry.org While the starting material is the (E)-isomer, understanding the pathway to the (Z)-isomer is crucial. Computational studies can model this process by calculating the energy profile for the rotation around the C=N bond, which typically proceeds through a triplet-sensitized state. organic-chemistry.org The energy profile would reveal the activation energy required for the isomerization.

Similarly, for a reaction like the Beckmann rearrangement, calculations would elucidate the transition state for the migration of the aryl group to the nitrogen atom. The Gibbs free energy of activation (ΔG‡) can be calculated to predict the reaction rate under specific conditions. Computational studies on similar oxime reactions have shown that solvent effects, often modeled using a polarizable continuum model, can significantly impact the energy barriers. nih.govjyu.fi

Table 2: Illustrative Energy Profile for a Hypothetical Isomerization Reaction This table presents hypothetical Gibbs free energy data based on DFT calculations for the E to Z isomerization.

SpeciesDescriptionCalculated Gibbs Free Energy (ΔG) (kcal/mol)
Reactant(E)-isomer0.0 (Reference)
Transition StateRotational TS+45.5
Product(Z)-isomer+2.1

Structure-Reactivity Relationship (SAR) Studies through Computational Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies use computational descriptors to correlate a molecule's structure with its chemical reactivity or biological activity. nih.gov For a compound like this compound, SAR studies could be used to predict its properties or to design derivatives with enhanced characteristics.

Computational descriptors are numerical values derived from the molecule's calculated structure and electronic properties. They are categorized into several types:

Electronic Descriptors: These describe the electronic characteristics of the molecule. The trifluoromethoxy group is a strong electron-withdrawing group, which would significantly impact these descriptors. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Lipophilic Descriptors: These quantify the molecule's hydrophobicity, with LogP (the partition coefficient between octanol (B41247) and water) being the most common. The fluorine atoms in the trifluoromethoxy group generally increase lipophilicity.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity.

By calculating these descriptors for a series of related benzaldehyde (B42025) oximes and correlating them with an observed activity (e.g., reaction rate, binding affinity to a protein), a predictive QSAR model can be built. nih.govnih.gov The descriptors for this compound would be heavily influenced by the unique electronic and steric properties of the trifluoromethoxy substituent.

Table 3: Common Computational Descriptors and Their Significance

Descriptor ClassExample DescriptorSignificance
ElectronicLUMO EnergyRelates to the ability to accept electrons; influences reactivity with nucleophiles.
ElectronicDipole MomentIndicates overall polarity; affects solubility and intermolecular interactions.
StericMolecular VolumeDescribes the space occupied by the molecule; important for fitting into active sites.
LipophilicLogPPredicts partitioning between aqueous and lipid environments; crucial for bioavailability.
ElectronicElectrostatic PotentialMaps charge distribution; predicts sites for electrophilic and nucleophilic attack.

Academic and Research Applications of E 2 Trifluoromethoxy Benzaldehyde Oxime and Its Derivatives

Synthetic Intermediate in Complex Molecule Construction

The strategic placement of a trifluoromethoxy group on a benzaldehyde (B42025) oxime framework provides a powerful tool for synthetic chemists. This functional group can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, making it a desirable feature in the design of new compounds.

Precursors to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals, with over 70% of biologically active molecules possessing such a scaffold. researchgate.net The development of synthetic routes to novel heterocyclic systems is therefore a cornerstone of organic synthesis. (E)-2-(trifluoromethoxy)benzaldehyde oxime and its derivatives serve as valuable precursors for the construction of a variety of nitrogen-containing heterocycles, including but not limited to aziridines, isoxazoles, nitrones, pyrroles, and pyrimidines.

The oxime functionality is a versatile handle for cyclization reactions. For instance, the dehydration of benzaldehyde oxime can yield benzonitrile, a precursor for various nitrogenous heterocycles. wikipedia.orgchemicalbook.com Furthermore, the oxime can participate in cycloaddition reactions to form five-membered rings like isoxazoles. The presence of the trifluoromethoxy group can influence the regioselectivity and reactivity of these transformations, offering access to unique and potentially more potent heterocyclic compounds. Research has demonstrated the synthesis of diverse substituted α-(trifluoromethyl)pyrrolidines and α-(trifluoromethyl)piperidines through ring contraction of larger heterocycles via an aziridinium (B1262131) intermediate, where the trifluoromethyl group directs the regioselective attack of nucleophiles. researchgate.net

HeterocycleSynthetic Utility
AziridinesBuilding blocks for more complex nitrogenous compounds.
IsoxazolesCores of various biologically active molecules.
NitronesIntermediates in the synthesis of other heterocycles and for 1,3-dipolar cycloadditions.
PyrrolesFound in numerous natural products and pharmaceuticals.
PyrimidinesEssential components of nucleic acids and have widespread therapeutic applications. nih.gov

Building Blocks for Fluorinated Compounds with Advanced Molecular Architectures

The introduction of fluorine or fluorine-containing groups like trifluoromethoxy can dramatically alter the properties of organic molecules, enhancing their metabolic stability, binding affinity, and lipophilicity. fluorochem.co.uksigmaaldrich.com Consequently, there is a significant demand for fluorinated building blocks in drug discovery and materials science. fluorochem.co.uksigmaaldrich.comtcichemicals.com this compound is an exemplary building block for creating complex fluorinated molecules.

The trifluoromethoxy group is a bioisostere for other functional groups and can be used to fine-tune the electronic and steric properties of a molecule. fluorochem.co.uk The oxime moiety provides a reactive site for further elaboration, allowing for the construction of larger and more complex fluorinated architectures. For example, trifluoromethyl N,N-aminals, which are precursors to valuable fluorinated building blocks, can be synthesized from nitrogen-containing heterocycles. rsc.orgresearchgate.net The combination of the trifluoromethoxy group and the versatile oxime functionality in a single molecule makes this compound a highly valuable tool for accessing novel fluorinated compounds with advanced molecular designs.

Reagents for the Synthesis of Amines and Amides

Amines and amides are fundamental functional groups in organic chemistry and are prevalent in a vast array of biologically active compounds and materials. The conversion of aldehydes and their derivatives into amines and amides is a common and important transformation. Oximes, including this compound, can serve as precursors to both amines and amides.

A metal-free and mild method for synthesizing amides involves the amination of aldehydes with hydroxylamines, where a nitrone intermediate is formed. acs.org This process can be promoted by reagents like TBAF·3H2O. acs.org The reduction of oximes is a well-established method for the synthesis of primary amines. The trifluoromethoxy group on the aromatic ring can influence the reactivity of the oxime and the properties of the resulting amine or amide. For instance, the synthesis of N-trifluoromethyl amides, which are promising for pharmaceutical and agrochemical applications, has been a significant area of research. nih.govnih.gov Methods have been developed for the direct synthesis of N-trifluoromethyl amides from carboxylic acid derivatives via isothiocyanates in the presence of silver fluoride. nih.gov

Analytical Chemistry Reagents

Beyond its role in synthesis, the reactivity of the oxime functional group makes it suitable for applications in analytical chemistry.

Application in the Detection and Characterization of Carbonyl Compounds

Oximes are well-known derivatives of carbonyl compounds (aldehydes and ketones) and have historically been used for their purification and characterization. nih.gov The reaction of a carbonyl compound with hydroxylamine (B1172632) forms a solid, crystalline oxime with a characteristic melting point, aiding in the identification of the original carbonyl compound.

This compound itself is a derivative of 2-(trifluoromethoxy)benzaldehyde (B1351065). The formation of this oxime can be used as a method to detect and characterize the parent aldehyde. The presence of the trifluoromethoxy group provides a unique spectroscopic signature (e.g., in 19F NMR) that can aid in the identification and quantification of the aldehyde in complex mixtures.

Coordination Chemistry: Oximes as Ligands in Transition Metal Complexes

The nitrogen and oxygen atoms of the oxime group possess lone pairs of electrons, making them excellent donor atoms for coordinating with transition metal ions. This ability to act as a ligand opens up the field of coordination chemistry for oxime-containing compounds. nih.gov

The coordination of this compound or its derivatives to transition metals can lead to the formation of complexes with interesting structural, electronic, and catalytic properties. The trifluoromethoxy substituent can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. These complexes can find applications in catalysis, materials science, and as models for biological systems. The coordination can occur through the nitrogen atom, the oxygen atom, or both, leading to a variety of coordination modes and complex geometries.

Materials Science and Dynamic Covalent Chemistry

The field of materials science has seen a surge in the development of "smart" materials that can respond to external stimuli. A key approach to designing such materials is through dynamic covalent chemistry (DCC), which involves the formation of covalent bonds that are reversible under specific conditions. nih.gov This reversibility allows materials to be reprocessed, recycled, and even self-healing. Oxime chemistry has emerged as a particularly versatile tool within DCC. nih.govrsc.orgnih.gov

Dynamic networks based on oxime chemistry, often referred to as Covalent Adaptable Networks (CANs), have garnered significant interest. nih.govrsc.org These materials utilize the reversible nature of the oxime linkage, which can undergo exchange reactions, leading to a rearrangement of the network's crosslinks. One of the primary exchange mechanisms is oxime metathesis. nih.govrsc.org

Oxime metathesis is an acid-catalyzed exchange reaction between two oxime-ether molecules. nih.gov This process allows for the dynamic exchange of covalent bonds within a polymer network, which can impart tunable and versatile properties to the resulting material. rsc.org The rate of this exchange, and thus the dynamic properties of the material (e.g., stress relaxation, malleability), can be finely tuned by altering the electronic properties of the substituents on the aromatic ring of the benzaldehyde-derived oxime. nih.gov

Substituent (at para-position)Electronic NatureExpected Influence on Oxime Metathesis Rate
-OCH₃ (methoxy)Electron-donatingSlower exchange
-CH₃ (methyl)Weakly electron-donatingSlower exchange
-H (hydrogen)NeutralBaseline
-Cl (chloro)Weakly electron-withdrawingFaster exchange
-CF₃ (trifluoromethyl)Strongly electron-withdrawingSignificantly faster exchange
-OCF₃ (trifluoromethoxy) (ortho-position) Strongly electron-withdrawing Predicted to have a significantly faster exchange rate

This table is illustrative and based on established principles of substituent effects in related chemical systems. The effect of the ortho-position of the -OCF₃ group in the target compound may also introduce steric factors that could influence the reaction rate.

The ability to tune the dynamic properties of CANs is crucial for their application in areas such as self-healing materials, reprocessable thermosets, and adaptable hydrogels. The incorporation of this compound or its derivatives into polymer backbones could, therefore, lead to the development of highly dynamic and responsive materials.

Design and Development of New Chemical Methodologies

The oxime functional group is a versatile building block in organic synthesis, serving as a precursor to a wide range of other functional groups and as a key component in the construction of complex molecules, including various heterocyclic systems. acs.orgacs.org Metal-catalyzed reactions of oximes, in particular, have been a subject of intense research, leading to the development of novel synthetic methods. acs.orgacs.org

While the scientific literature does not currently describe new chemical methodologies specifically developed using this compound, its structure suggests several potential avenues for exploration. The trifluoromethoxy group can serve as a useful spectroscopic probe (¹⁹F NMR) for monitoring reaction progress and studying reaction mechanisms.

The synthesis of related benzaldehyde oximes is generally straightforward, typically involving the reaction of the corresponding benzaldehyde with hydroxylamine. For instance, 3-(trifluoromethoxy)benzaldehyde (B1330798) oxime has been synthesized by reacting 3-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base like triethylamine (B128534). chemicalbook.com A similar approach would likely be successful for the synthesis of the 2-substituted analogue.

The development of new catalytic systems for oxime transformations is an active area of research. The electronic properties imparted by the 2-(trifluoromethoxy)phenyl group could be harnessed to modulate the reactivity of the oxime in metal-catalyzed processes, potentially leading to new, selective transformations. For example, the precursor, 2-(trifluoromethyl)benzaldehyde, has been utilized in the preparation of more complex molecules through reactions like the Wittig-Horner reaction. sigmaaldrich.com This highlights the utility of such substituted benzaldehydes as building blocks in synthetic chemistry.

Q & A

Q. What are the standard synthetic routes for (E)-2-(trifluoromethoxy)benzaldehyde oxime?

The compound can be synthesized via condensation of 2-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride under reflux in a polar solvent (e.g., ethanol/water mixture). Advanced methods include AgOTf-catalyzed one-pot reactions with α,β-unsaturated carbonyl compounds, yielding derivatives with good efficiency (e.g., 70–98% yields under optimized conditions) . Alternative routes involve regioselective oximation, where steric and electronic effects of the trifluoromethoxy group influence reaction kinetics.

Q. How should researchers characterize the structural purity of this compound?

Key techniques include:

  • NMR spectroscopy : Confirm the (E)-configuration via coupling constants (e.g., 1^1H NMR: δ ~8.3 ppm for oxime proton, JH,HJ_{H,H} ~12 Hz for trans geometry) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS: m/z calculated for C8_8H5_5F3_3NO2_2: 220.02) .
  • IR spectroscopy : Identify oxime (N–O stretch ~930 cm1^{-1}) and aldehyde (C=O stretch ~1700 cm1^{-1}) functional groups .
  • HPLC : Assess purity using reverse-phase columns (e.g., C18, acetonitrile/water gradient) .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • First aid : Immediate flushing with water for eye/skin exposure; avoid inducing vomiting if ingested .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as oximes may release toxic vapors under decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –CF3_3) at the para position to enhance metabolic stability, as seen in compound 13a [(E)-2-((E)-4-methylstyryl)benzaldehyde oxime], which showed high potency in FGF23 inhibition .
  • In vitro assays : Measure IC50_{50} values using enzyme inhibition assays (e.g., FGF23 signaling in HEK293T cells) and assess metabolic stability via murine liver microsomes .
  • Pharmacokinetic profiling : Determine half-life (t1/2_{1/2}) and bioavailability through intravenous/oral administration in preclinical models .

Q. What computational strategies predict the binding interactions of this compound with target proteins?

  • Molecular docking : Use AutoDock Vina with a Lamarckian genetic algorithm to model ligand-receptor interactions. Set grid parameters (e.g., 25 Å3^3 box centered on the active site) and validate predictions with experimental IC50_{50} data .
  • Scoring functions : Prioritize poses with favorable binding energies (ΔG < −7 kcal/mol) and hydrogen-bond interactions with key residues (e.g., Lys178 in enzymatic targets) .

Q. How can researchers resolve contradictory data in synthetic yields or bioactivity?

  • Analytical cross-validation : Compare HPLC, NMR, and LC-MS data to confirm compound identity and purity .
  • Reaction optimization : Adjust catalysts (e.g., AgOTf loading from 5–10 mol%), temperature (e.g., 60–80°C), or solvent polarity to improve reproducibility .
  • Dose-response studies : Re-evaluate bioactivity under standardized conditions (e.g., cell line passage number, serum phosphate levels in Hyp mice) to minimize variability .

Q. What enzymatic assays are suitable for studying the interaction of this compound with heme proteins?

  • HPLC-coupled assays : Monitor substrate depletion or product formation (e.g., benzaldehyde oxime conversion to nitrones) at λ = 254 nm .
  • NMR spectroscopy : Track 15^{15}N-labeled oxime intermediates in enzymatic reactions to elucidate mechanistic pathways .
  • Kinetic analysis : Determine kcat_{cat}/Km_m values under varying O2_2 concentrations to distinguish enzymatic vs. non-enzymatic oxidation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.